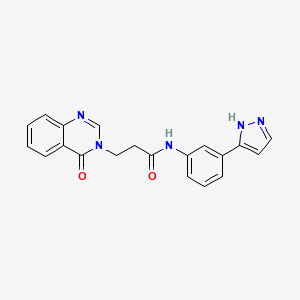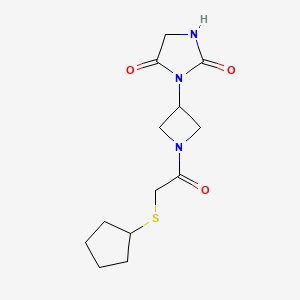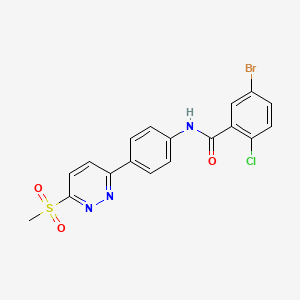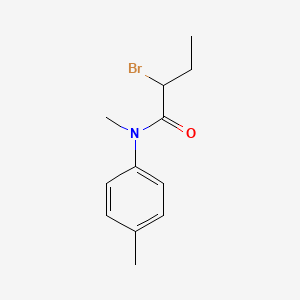
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a novel compound that has shown potential for use in scientific research. This compound exhibits a unique mechanism of action and has been found to have significant biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has identified several novel derivatives with pyrazole and quinazolinone components showing significant antiproliferative activities against various cancer cell lines. For example, certain compounds demonstrated strong inhibitory activities against human prostate cancer (PC-3) and epidermoid carcinoma (A431) cell lines, highlighting their potential as leads for anticancer drug development (Liu et al., 2009).
Antimicrobial Evaluation
Derivatives containing pyridine and quinazoline moieties have been synthesized and evaluated for their antibacterial and antifungal activities. The study found that these compounds showed good to excellent inhibition potency against Gram-positive and Gram-negative bacterial strains, suggesting a broad spectrum of inhibitory activity which could be valuable in designing new antimicrobial agents (Desai et al., 2020).
Anti-inflammatory and Analgesic Agents
Novel quinazolinone derivatives have been explored for their potential as anti-inflammatory and analgesic agents. This indicates that structural analogs of N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could also be evaluated for similar pharmacological properties, providing a new avenue for the development of therapeutic agents in these categories (Farag et al., 2012).
Insecticidal Activity
Studies on nitrogen heterocycles derived from quinazolinone structures have shown insecticidal activity against certain pests. This suggests the potential for developing eco-friendly insecticidal agents from quinazolinone-based compounds, contributing to safer pest management strategies (Ghareeb et al., 2021).
Propiedades
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-19(23-15-5-3-4-14(12-15)17-8-10-22-24-17)9-11-25-13-21-18-7-2-1-6-16(18)20(25)27/h1-8,10,12-13H,9,11H2,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURPEDYVIMONFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2773898.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)
![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)





![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)